Methyl 3-(bromomethyl)picolinate
Overview
Description
Methyl 3-(bromomethyl)picolinate is a compound that has garnered attention in various fields of chemistry due to its unique structure and potential for diverse chemical reactions and applications. While the specific compound "Methyl 3-(bromomethyl)picolinate" itself may not be extensively covered in literature, closely related compounds and their chemical behaviors provide valuable insights.
Synthesis Analysis
The synthesis of compounds closely related to Methyl 3-(bromomethyl)picolinate often involves complex reactions. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with a somewhat similar structure, was achieved through a multi-step process starting from 2-amino-5-methylbenzoic acid, indicating the intricate nature of synthesizing bromomethylated compounds (Cao Sheng-li, 2004).
Molecular Structure Analysis
The molecular structure of compounds in the picolinate family is characterized by their pyridine ring, which significantly influences their chemical properties and reactions. For example, studies on the luminescence of [CuI(4-pic)]4 versus [CuI(4-pic)]∞ highlighted how slight modifications in the picolinate structure can lead to significant changes in physical properties, such as luminescence and isomerization behavior (E. Cariati, X. Bu, P. Ford, 2000).
Chemical Reactions and Properties
The chemical reactivity of methyl 3-(bromomethyl)picolinate analogs often involves coordination reactions and the formation of complexes with metals. For instance, complexes involving copper(II) with 3-methylpicolinic acid exhibit square-pyramidal coordination, which is influenced by the N,O-chelating mode of the picolinate ligands. These studies demonstrate the compound's potential in forming complex structures with metals, impacting its chemical properties and applications (B. Kukovec, Z. Popović, G. Pavlović, 2008).
Physical Properties Analysis
The physical properties, such as solubility and luminescence, of picolinate derivatives can be significantly altered by modifications in their molecular structure. Research into solvent- and vapor-induced isomerization of luminescent solids like [CuI(4-pic)] provides insight into the effects of structural changes on the physical properties of these compounds (E. Cariati, X. Bu, P. Ford, 2000).
Chemical Properties Analysis
The chemical properties of picolinate derivatives, including those similar to methyl 3-(bromomethyl)picolinate, are characterized by their reactivity towards the formation of complexes, as well as their photophysical properties. The coordination chemistry of these compounds reveals their potential for creating diverse molecular architectures and applications in fields such as luminescent materials (B. Kukovec, Z. Popović, G. Pavlović, 2008).
Scientific Research Applications
Luminescence and Structural Transformation
Methyl 3-(bromomethyl)picolinate plays a role in the study of luminescence and structural transformation in coordination polymers and complexes. For instance, the solvent- and vapor-induced isomerization between luminescent solids involving copper(I) iodide and methyl pyridine (picoline) demonstrates how changes in the solvent environment can lead to significant shifts in emission properties, providing insights into the structural basis for luminescence vapochromism (Cariati, Bu, & Ford, 2000).
Safety in Chemical Processes
Research into the safety aspects of chemical processes involving methylpyridines, such as the flammability and explosion characteristics of 3-methyl pyridine in high oxygen concentrations, is crucial for industrial applications. This research helps in understanding how inert steam can significantly reduce the flammability hazards of 3-picoline/steam systems, making processes safer and more economical (Yun, Wan, Lin, Chang, & Shu, 2007).
Photophysical Properties
The synthesis and characterization of green-emitting phosphorescent Ir(III) complexes based on phenyl benzimidazole ligand and picolinate show how the introduction of a methyl group and the choice of ancillary ligand can enhance the thermal stability and luminescence of these complexes. This has implications for the development of new materials for optoelectronic applications (Lin, Tang, Zeng, Xing, & Ling, 2016).
Catalysis and Oxidation Reactions
Research into the catalytic behavior of materials for the selective oxidation of picolines reveals insights into the mechanisms and efficiency of these processes. Studies on CrV0.95P0.05O4 in the oxidation of picolines highlight the role of Bronsted acid sites and suggest a Mars and van Krevelen mechanism for picoline oxidation, providing valuable knowledge for the development of more efficient catalysts for selective oxidation reactions (Takehira, Shishido, Song, Matsushita, Kawabata, & Takaki, 2004).
Safety And Hazards
Methyl 3-(bromomethyl)picolinate is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H302+H312-H314, indicating that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage . The precautionary statements associated with this compound include P260-P264-P270-P280-P301+P312+P330-P301+P330+P331-P303+P361+P353-P304+P340+P310-P305+P351+P338+P310-P362+P364-P405-P501 .
properties
IUPAC Name |
methyl 3-(bromomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIDZOQTBRDJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648706 | |
Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)picolinate | |
CAS RN |
116986-09-5 | |
Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116986-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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